1-Cyanonaphthalene-2-carboxylic acid

説明

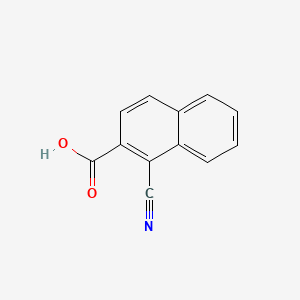

1-Cyanonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) at the first position and a carboxylic acid group (-COOH) at the second position of the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions

1-Cyanonaphthalene-2-carboxylic acid can be synthesized through several methods, including:

Nitration and Subsequent Reduction: One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through diazotization and subsequent Sandmeyer reaction.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group. The cyano group can then be introduced through a similar diazotization and Sandmeyer reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反応の分析

Decarboxylation Reactions

Cyanonaphthalene carboxylic acids may undergo decarboxylation under thermal or oxidative conditions. For example:

-

Thermal Decarboxylation : At elevated temperatures (e.g., 150–200°C), the carboxylic acid group could eliminate CO₂, yielding 1-cyanonaphthalene.

-

Persulfate-Mediated Decarboxylation : Using (NH₄)₂S₂O₈ in DMSO/H₂O (as in ), the reaction could proceed via a radical mechanism. The cyan group may stabilize the intermediate radical, facilitating C–C bond cleavage.

Hypothetical Reaction Pathway :

Potential Yield: ~50–70% (analogous to primary acids in ).

Cross-Coupling via C–H Activation

Palladium-catalyzed C–H functionalization (as in ) could enable coupling with organoboron reagents. The carboxylic acid group might act as a directing group.

Proposed Reaction :

Key Considerations:

-

Ligands like MPAA or MPAAM (from ) could enhance enantioselectivity if chiral centers form.

-

Ag₂CO₃ or K₂HPO₄ may serve as additives.

Photoredox Cyanation/Decarboxylation

-

Competitive Pathways : The native cyano group could hinder radical stabilization or participate in side reactions (e.g., nitrile hydrolysis under aqueous conditions).

Hypothetical Mechanism :

-

Single-electron oxidation of the carboxylate to form a radical.

-

Decarboxylation to generate a naphthyl radical.

-

Trapping by a cyanating agent (e.g., CBX).

Functional Group Interconversion

-

Nitrile Hydrolysis : The cyano group could hydrolyze to an amide or carboxylic acid under acidic/basic conditions, though steric hindrance from the naphthalene ring might slow this process.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) might reduce the nitrile to an amine, yielding 1-aminonaphthalene-2-carboxylic acid.

Challenges and Limitations

-

Steric Hindrance : The naphthalene backbone and adjacent substituents may impede reaction efficiency.

-

Side Reactions : Homocoupling (e.g., via radical intermediates) or over-oxidation could occur in persulfate systems.

-

Solubility : Polar solvents (e.g., DMSO) required for decarboxylation might poorly dissolve the aromatic substrate.

Research Gaps and Recommendations

The provided sources focus on aliphatic or simple aromatic carboxylic acids. For 1-Cyanonaphthalene-2-carboxylic acid, experimental validation is critical. Key studies could include:

-

Kinetic Isotope Effects to probe mechanistic pathways.

-

DFT Calculations to assess radical/carbocation stability.

-

Substrate Scope Expansion in Pd-catalyzed couplings.

Note: Specific data tables for this compound are absent in the reviewed literature. For authoritative results, consult specialized databases (e.g., SciFinder, Reaxys) or conduct targeted experiments.

科学的研究の応用

1-Cyanonaphthalene-2-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-cyanonaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.

類似化合物との比較

1-Cyanonaphthalene-2-carboxylic acid can be compared with other naphthalene derivatives, such as:

1-Naphthoic Acid: Lacks the cyano group, making it less versatile in certain chemical reactions.

2-Cyanonaphthalene: Lacks the carboxylic acid group, affecting its solubility and reactivity.

1-Aminonaphthalene-2-carboxylic Acid: Contains an amino group instead of a cyano group, leading to different chemical and biological properties.

The presence of both the cyano and carboxylic acid groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications.

生物活性

1-Cyanonaphthalene-2-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound is characterized by the presence of both a cyano group and a carboxylic acid group attached to a naphthalene ring. This structure may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of naphthalene carboxylic acids, it was found that compounds with cyano substituents displayed enhanced activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest (G1 phase) |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it was shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell growth and increased apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

In a controlled trial, this compound was applied to bacterial cultures. The results indicated a dose-dependent inhibition of bacterial growth, with an observable minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using varying concentrations of this compound on MCF-7 cells. The study revealed that at concentrations above 20 µM, there was a significant decrease in cell viability, confirming its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

- Enzyme Interaction : It has been suggested that the cyano group facilitates binding to enzyme active sites, inhibiting their function.

- Cell Cycle Modulation : By affecting key regulatory proteins, the compound can alter cell cycle progression.

特性

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 | |

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126536-22-9 | |

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。